Sangivamycin monohydrate
CAS No.: 129601-63-4
Cat. No.: VC16180554
Molecular Formula: C12H17N5O6
Molecular Weight: 327.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129601-63-4 |
|---|---|
| Molecular Formula | C12H17N5O6 |
| Molecular Weight | 327.29 g/mol |
| IUPAC Name | 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate |
| Standard InChI | InChI=1S/C12H15N5O5.H2O/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H2/t5-,7-,8-,12-;/m1./s1 |
| Standard InChI Key | QTYUIEDCERYPNJ-CCUUNMJDSA-N |
| Isomeric SMILES | C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N.O |
| Canonical SMILES | C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.O |
Introduction
Chemical Structure and Conformational Properties
Sangivamycin monohydrate (C₁₂H₁₅N₅O₅·H₂O) is a derivative of toyocamycin, featuring a pyrrolo[2,3-d]pyrimidine backbone substituted with a carbamoyl group at position 7 . X-ray crystallography studies demonstrate that the molecule crystallizes in an anti conformation, where the purine ring is oriented opposite to the ribose sugar (Figure 1) . This conformation is stabilized by an intramolecular hydrogen bond between the N(10) amino group and the C(7) carbonyl oxygen, a feature critical for its biological activity .
Table 1: Key Structural Features of Sangivamycin Monohydrate
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₅N₅O₅·H₂O |
| Backbone | Pyrrolo[2,3-d]pyrimidine |
| Substituents | 4-amino, 5-carboxamide, β-D-ribofuranosyl |
| Conformation | Anti (purine-sugar dihedral angle: 85°) |
| Intramolecular H-bond | N(10)-H···O=C(7) (2.85 Å) |
| Solubility | Moderate in pyridine, DMF; insoluble in acetone, ether |
The anti conformation is shared by other potent protein kinase inhibitors, suggesting a structural basis for its inhibitory efficacy . This geometry facilitates optimal interaction with ATP-binding pockets in kinase domains, a property exploited in both antiviral and antitumor applications .
Mechanisms of Action: Antiviral and Antitumor Activity
Antiviral Activity Against SARS-CoV-2
Sangivamycin monohydrate exhibits nanomolar efficacy against SARS-CoV-2, with half-maximal inhibitory concentrations (IC₅₀) ranging from 52 nM to 142 nM across variants (Alpha, Beta, Delta) in Huh-7, Caco-2, and Calu-3 cell lines . Notably, it outperforms remdesivir (IC₅₀ = 1,420 nM) by 27-fold at matched multiplicities of infection (MOI = 0.2–0.4) .
Table 2: Comparative Antiviral Efficacy Against SARS-CoV-2 Variants
| Variant | Cell Line | Sangivamycin IC₅₀ (nM) | Remdesivir IC₅₀ (nM) | Selectivity Index (SI) |
|---|---|---|---|---|
| WA1 | Huh-7 | 52 ± 13 | 1,420 ± 20 | >192 |
| Delta | Calu-3 | 89 ± 9 | 1,890 ± 150 | >112 |
| Beta | Caco-2 | 142 ± 18 | 2,100 ± 210 | >70 |
The compound suppresses viral replication post-entry, likely by inhibiting RNA-dependent RNA polymerase (RdRp) through competitive binding with ATP . Unlike remdesivir, which acts as a chain terminator, sangivamycin’s mechanism may involve allosteric modulation of RdRp conformational dynamics .
Protein Kinase Inhibition and Antitumor Effects
Future Directions and Clinical Implications
The compound’s established safety in Phase I oncology trials (NCT00002771) expedites repurposing efforts for COVID-19 . Key priorities include:
-
Phase II Trials: Evaluate efficacy in reducing viral load in nasopharyngeal swabs
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Formulation Optimization: Enhance oral bioavailability through prodrug approaches
-
Broad-Spectrum Antiviral Testing: Assess activity against influenza, Ebola, and Marburg viruses
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